molecular formula C19H28O4 B3053869 4-(DODECANOYLOXY)BENZOIC ACID CAS No. 56670-30-5

4-(DODECANOYLOXY)BENZOIC ACID

Cat. No.: B3053869
CAS No.: 56670-30-5
M. Wt: 320.4 g/mol
InChI Key: DXLIYCDGSKTGKK-UHFFFAOYSA-N
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Description

4-(Dodecanoyloxy)benzoic acid, also known as para-dodecanoyloxybenzoic acid, is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a dodecanoyloxy group at the para position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dodecanoyloxy)benzoic acid can be synthesized through a one-pot methodology. In this process, benzoic acid is allowed to react with dodecanoyl chloride in the presence of a catalytic amount of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in a dry dichloromethane (DCM) solvent at room temperature . The reaction proceeds with stirring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

4-(Dodecanoyloxy)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the dodecanoyloxy group into other functional groups.

    Substitution: The benzoic acid core allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Dodecanoyloxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dodecanoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The dodecanoyloxy group can interact with lipid membranes, altering their properties and affecting cellular processes. Additionally, the benzoic acid core can participate in various biochemical reactions, influencing enzyme activity and signaling pathways .

Properties

IUPAC Name

4-dodecanoyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIYCDGSKTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464551
Record name Benzoic acid, 4-[(1-oxododecyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56670-30-5
Record name Benzoic acid, 4-[(1-oxododecyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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